molecular formula C14H11N3O3S B11050952 4-(1,3-benzodioxol-5-ylmethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

4-(1,3-benzodioxol-5-ylmethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11050952
M. Wt: 301.32 g/mol
InChI Key: WYBQXDXYGWJJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of benzodioxole, furan, and triazole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Construction of the Triazole Ring: The triazole ring is often formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The final step involves coupling the benzodioxole, furan, and triazole moieties under specific reaction conditions, often using a base and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, sulfides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: Similar structure but with a thiophene ring instead of a furan ring.

    4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: Contains a pyridine ring instead of a furan ring.

Uniqueness

4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of benzodioxole, furan, and triazole moieties, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11N3O3S/c21-14-16-15-13(11-2-1-5-18-11)17(14)7-9-3-4-10-12(6-9)20-8-19-10/h1-6H,7-8H2,(H,16,21)

InChI Key

WYBQXDXYGWJJEX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=NNC3=S)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.